N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-naphthamide
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Description
Synthesis Analysis
The synthesis of “N-[(2,5-dimethylfuran-3-yl)methyl]-3,3-dimethylbutanamide” involves the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.Molecular Structure Analysis
The molecular structure of related compounds like “N-(2,5-dimethylfuran-3-yl)-N-phenylformamide” contains a total of 30 bond(s), 17 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 Furane(s) .Chemical Reactions Analysis
A renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol was realized over various catalysts . During the tandem reaction, multiple competitive reactions occur, among which the hydrolysis of 2,5-DMF to 2,5-hexanedione, further dehydrating to 3-methyl-2-cyclopenten-1-one is the most detrimental to the main reaction .Scientific Research Applications
Catalysis
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-naphthamide can be used as a catalyst in various chemical reactions. Its structure allows it to facilitate reactions by lowering the activation energy required, thus increasing the efficiency of the process.
Pharmaceutical Research
This compound has potential applications in medicinal chemistry. Its unique structure could be utilized in the synthesis of new pharmaceuticals, particularly in the development of drugs with specific targeting capabilities due to its aromatic and amide functional groups.
Material Science
In material science, the compound’s stability and solubility properties make it a candidate for creating new polymeric materials or enhancing existing ones. Its ability to dissolve in organic solvents can be beneficial in processes like spin-coating, which is used in the fabrication of thin films.
Analytical Chemistry
As an internal standard for NMR spectroscopy, N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-naphthamide can improve the accuracy of analytical measurements. Its distinct chemical shifts in the NMR spectrum can help in the precise quantification of other substances .
Environmental Science
The compound’s derivatives, such as DMF, are derived from cellulose, a renewable resource. This aligns with the goals of environmental science to find sustainable and eco-friendly alternatives to current practices, especially in the context of reducing reliance on non-renewable resources .
Food Chemistry
Although not directly mentioned in the search results, compounds like DMF, which is related to the compound , have roles in food chemistry. They can be used as flavoring agents or in the synthesis of compounds that interact with taste receptors .
Chemical Synthesis
This compound can serve as a building block for the synthesis of a wide range of other organic compounds. Its reactive sites allow for various chemical modifications, making it versatile for use in synthetic chemistry.
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-10-17(13(2)23-12)18(21)11-20-19(22)16-9-5-7-14-6-3-4-8-15(14)16/h3-10,18,21H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTXNLPSPHDCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide |
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